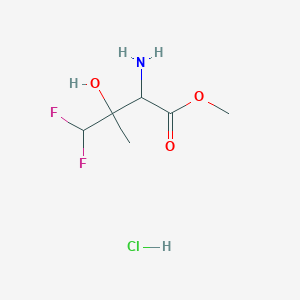

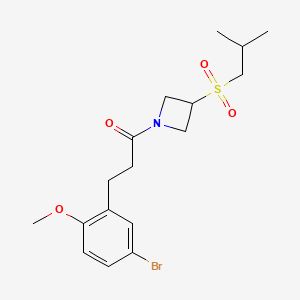

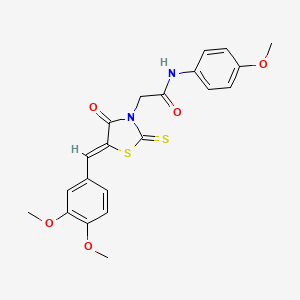

![molecular formula C13H16N2O2S2 B2399586 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide CAS No. 863511-70-0](/img/structure/B2399586.png)

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Applications

Research has demonstrated that derivatives of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide exhibit significant anti-inflammatory and analgesic activities. A study by Küçükgüzel et al. (2013) synthesized celecoxib derivatives, revealing that certain compounds showed potential as therapeutic agents due to their anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself. This indicates a promising direction for developing new treatments for inflammatory conditions and pain management Küçükgüzel et al., 2013.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been explored. For instance, the work by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated high singlet oxygen quantum yield, which is essential for Type II photodynamic therapy mechanisms. This suggests their usefulness as photosensitizers in the treatment of cancer, highlighting their significant anticancer activity Pişkin et al., 2020.

Antimicrobial and Antifungal Properties

Sulfonamide derivatives have shown promising antimicrobial and antifungal properties. Research by Sarvaiya et al. (2019) synthesized azoles incorporating a sulfonamide moiety, demonstrating significant anticonvulsant and antimicrobial activities against various bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents Sarvaiya et al., 2019.

Enzyme Inhibition for Therapeutic Applications

The inhibition of carbonic anhydrase I and II by 1,3,5-trisubstituted-pyrazolines, including sulfonamide derivatives, was investigated by Gul et al. (2016). The study found that these compounds exhibit inhibitory effects towards human carbonic anhydrase I and II isoenzymes, suggesting their potential in treating conditions related to enzyme dysfunction Gul et al., 2016.

Novel Synthetic Approaches and Characterization

Aramini et al. (2003) developed a new method for synthesizing E-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes, showcasing the versatility of sulfonamide derivatives in chemical synthesis. This contributes to the broader chemical and pharmaceutical fields by providing an efficient route to produce these compounds Aramini et al., 2003.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and substituents.

Mode of Action

Thiazole derivatives have been reported to interact with various targets, inducing biological effects . The presence of a thiazole ring in a molecule can affect its reactivity with electrophiles . The nitrogen and sulfur atoms in the thiazole ring can undergo different types of substitutions, potentially affecting the compound’s interaction with its targets .

Biochemical Pathways

Thiazole derivatives have been found to interact with various targets, potentially affecting multiple biochemical pathways . For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially affect the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may induce a variety of molecular and cellular effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility in various solvents, could potentially be influenced by environmental factors .

Propriétés

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-2-19(16,17)14-9-8-12-10-18-13(15-12)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCNTNJTBZXKLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

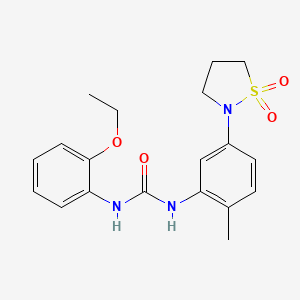

![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)

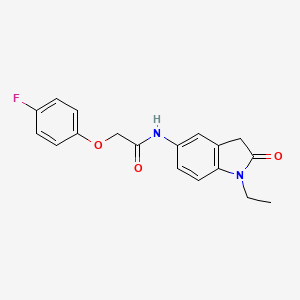

![3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2399513.png)

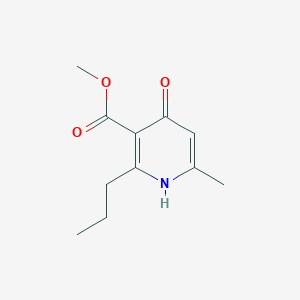

![N-(4-ethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)

![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)